(R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl (R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17461801
InChI: InChI=1S/C12H20N2O.2ClH/c1-13-9-11(14(2)3)8-10-4-6-12(15)7-5-10;;/h4-7,11,13,15H,8-9H2,1-3H3;2*1H/t11-;;/m1../s1
SMILES:
Molecular Formula: C12H22Cl2N2O
Molecular Weight: 281.22 g/mol

(R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl

CAS No.:

Cat. No.: VC17461801

Molecular Formula: C12H22Cl2N2O

Molecular Weight: 281.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl -

Specification

Molecular Formula C12H22Cl2N2O
Molecular Weight 281.22 g/mol
IUPAC Name 4-[(2R)-2-(dimethylamino)-3-(methylamino)propyl]phenol;dihydrochloride
Standard InChI InChI=1S/C12H20N2O.2ClH/c1-13-9-11(14(2)3)8-10-4-6-12(15)7-5-10;;/h4-7,11,13,15H,8-9H2,1-3H3;2*1H/t11-;;/m1../s1
Standard InChI Key KTKMKVIWSSEYJZ-NVJADKKVSA-N
Isomeric SMILES CNC[C@@H](CC1=CC=C(C=C1)O)N(C)C.Cl.Cl
Canonical SMILES CNCC(CC1=CC=C(C=C1)O)N(C)C.Cl.Cl

Introduction

The compound (R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl, also known as (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol dihydrochloride, is a chiral organic molecule with significant applications in medicinal chemistry and pharmacology. It is primarily recognized for its role as a precursor or intermediate in the synthesis of therapeutic agents. Below, we provide a comprehensive overview of its properties, synthesis, and potential applications.

Synthesis

The synthesis of (R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl typically involves the following steps:

  • Chiral Resolution: The stereochemistry is controlled to ensure the production of the (R)-enantiomer.

  • Functionalization: Introduction of the dimethylamino and methylamino groups onto the propyl chain.

  • Phenolic Derivatization: The phenol group is preserved or introduced during the synthesis to maintain its reactivity.

This compound is often synthesized under controlled laboratory conditions to ensure high purity and yield.

Applications

  • Pharmaceutical Intermediates:

    • The compound serves as a building block in the development of drugs targeting neurological disorders.

    • Its structure suggests potential use in adrenergic receptor modulation due to the presence of amino groups.

  • Chemical Research:

    • Used in studying structure-activity relationships (SAR) for phenolic and amine-containing compounds.

    • Its chiral nature makes it valuable for enantioselective studies.

Three-Dimensional (3D) Conformer

The spatial arrangement of atoms in the (R)-enantiomer influences its interaction with biological targets, making stereochemistry critical for its activity.

Physical Characteristics

CharacteristicDetails
Melting PointNot specified but typical for hydrochloride salts (~150–200°C).
SolubilityHighly soluble in water due to dihydrochloride form.
Optical RotationSpecific rotation indicates chirality but requires experimental determination.

Safety and Handling

As with most organic compounds, safety precautions should be observed:

  • Handle with gloves and protective eyewear.

  • Store in a cool, dry place away from light.

  • Avoid inhalation or skin contact due to potential irritant properties.

Research Findings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator